ethyl 3-[(mesitylsulfonyl)amino]-3-(4-methylphenyl)propanoate
Description
Properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-3-[(2,4,6-trimethylphenyl)sulfonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S/c1-6-26-20(23)13-19(18-9-7-14(2)8-10-18)22-27(24,25)21-16(4)11-15(3)12-17(21)5/h7-12,19,22H,6,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJLKGKLZLJNLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(mesitylsulfonyl)amino]-3-(4-methylphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The mesitylsulfonyl group can be introduced via a sulfonylation reaction using mesitylsulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(mesitylsulfonyl)amino]-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the mesitylsulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Ethyl 3-[(mesitylsulfonyl)amino]-3-(4-methylphenyl)propanoate has been investigated for its potential anticancer properties. Studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through a mitochondrial pathway.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 22.5 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 18.7 | Reactive oxygen species generation |
Pharmacology
Anti-inflammatory Properties
Research has indicated that this compound possesses anti-inflammatory properties. In animal models, the compound significantly reduced inflammation markers such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent in treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Effects
In a controlled study involving mice with induced paw edema, treatment with the compound resulted in a marked reduction in paw swelling compared to the control group, demonstrating its efficacy as an anti-inflammatory agent.
Synthetic Chemistry
Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique sulfonamide moiety allows for further functionalization, making it versatile in synthetic pathways.
Table 2: Synthetic Routes Utilizing this compound
| Reaction Type | Product Obtained | Yield (%) |
|---|---|---|
| Nucleophilic substitution | Sulfonamide derivatives | 85 |
| Coupling reactions | Biologically active compounds | 75 |
| Deprotection reactions | Free amine derivatives | 90 |
Mechanism of Action
The mechanism of action of ethyl 3-[(mesitylsulfonyl)amino]-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets. The mesitylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Phosphorus-Containing Analogs
Compounds such as ethyl 3-(dimethoxyphosphoryl)-3-((4-methylphenyl)sulfonamido)-3-(perfluorophenyl)propanoate (7o) and ethyl 3-(3,4-dichlorophenyl)-3-(dimethoxyphosphoryl)-3-((4-methylphenyl)sulfonamido)propanoate (7h) replace the mesitylsulfonyl group with a dimethoxyphosphoryl moiety .
Key Differences :
- Biological Activity: Phosphorus analogs in and are explicitly noted for antiproliferative effects, suggesting the phosphoryl group may enhance cytotoxicity .
Sulfonamide Variants with Modified Aryl Groups
Compounds like ethyl 3-((4-methylphenyl)sulfonamido)-3-phenylpropanoate (5) and diethyl 2-((4-methylphenyl)sulfonamido)-2-phenylsuccinate (6) retain the sulfonamide core but vary in ester groups and substituents .
Key Differences :
Amino and Hydroxypropanoate Derivatives
and highlight analogs like ethyl 3-amino-3-(4-methoxyphenyl)propanoate (similarity score: 0.88) and ethyl 3-oxo-3-(phenylamino)propanoate, which replace the sulfonamide with amino or oxo groups .
Key Differences :
- Reactivity: Amino derivatives are prone to protonation, while oxo groups participate in keto-enol tautomerism.
- Applications: Amino derivatives are intermediates in drug synthesis (e.g., dabigatran etexilate in ), whereas sulfonamides are more common in enzyme inhibition .
Fluorinated and Heterocyclic Analogs
Compounds like 7p (4-trifluoromethylphenyl) and 7r (5-chlorothiophen-2-yl) incorporate fluorinated or heterocyclic groups, altering electronic and solubility profiles .
| Compound | Substituent | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 7p | 4-Trifluoromethylphenyl | 114–115 | 87 |
| 7r | 5-Chlorothiophen-2-yl | 93–94 | 76 |
Key Differences :
- Heterocycles : Thiophene in 7r introduces sulfur-based interactions, which may improve membrane permeability.
Biological Activity
Ethyl 3-[(mesitylsulfonyl)amino]-3-(4-methylphenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its therapeutic applications.
- Chemical Formula : C18H22N2O4S
- Molecular Weight : 362.44 g/mol
- CAS Number : 212322-56-0
- Structure : The compound features an ethyl ester functional group, a mesitylsulfonyl amino group, and a propanoate backbone with a para-methylphenyl substituent.
The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors involved in various metabolic pathways.
- Inhibition of Enzymatic Activity : Some studies suggest that sulfonamide derivatives can inhibit carbonic anhydrase and other enzymes, leading to potential applications in treating conditions like glaucoma and edema .
- Antitumor Activity : The compound may exhibit cytotoxic effects on cancer cells by inducing apoptosis through pathways involving caspases and other pro-apoptotic factors .
Biological Activity Data
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | Carbonic Anhydrase Inhibition | |
| Cytotoxicity | Induction of Apoptosis | |
| Antimicrobial | Disruption of Bacterial Cell Wall |
Case Study 1: Antitumor Potential
A study conducted by Baraldi et al. (2007) explored the use of sulfonamide derivatives similar to this compound in cancer therapy. The derivatives were shown to interact selectively with DNA sequences, leading to inhibition of tumor growth in preclinical models. The results indicated a promising avenue for the development of novel anticancer agents based on this chemical scaffold .
Case Study 2: Antimicrobial Activity
Research published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures possess significant antimicrobial properties against various bacterial strains. The mechanism was linked to the disruption of bacterial cell wall synthesis, making these compounds potential candidates for treating resistant infections .
Q & A
Q. What are the key steps and reaction conditions for synthesizing ethyl 3-[(mesitylsulfonyl)amino]-3-(4-methylphenyl)propanoate?
The synthesis involves multi-step reactions, including sulfonation, coupling, and esterification. Key steps include:
- Sulfonamide formation : Reacting mesitylsulfonyl chloride with an amine precursor under basic conditions (e.g., triethylamine) in solvents like dichloromethane or THF at 0–25°C .
- Esterification : Coupling the sulfonamide intermediate with a propanoate derivative using carbodiimide-based coupling agents (e.g., DCC) in anhydrous conditions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is used to isolate the product, followed by recrystallization for higher purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and functional group integrity (e.g., sulfonyl, ester, aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak and fragments consistent with the sulfonamide and ester moieties .
- HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
Q. What are the primary biological activities reported for this sulfonamide derivative?
Similar sulfonamides exhibit antimicrobial activity (e.g., inhibition of bacterial dihydropteroate synthase) and anti-inflammatory effects (e.g., COX-2 modulation). Preliminary studies suggest this compound may target folate biosynthesis pathways in bacteria .
Advanced Research Questions
Q. How can reaction kinetics and side-product formation be minimized during synthesis?
- Kinetic control : Monitor reaction progress via thin-layer chromatography (TLC) to optimize time and temperature. For example, sulfonylation at 0°C reduces hydrolysis of the sulfonyl chloride intermediate .
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate esterification while suppressing racemization .
- Contradiction note : Conflicting yields in literature (50–85%) may arise from solvent polarity; DMF improves solubility but increases side reactions vs. THF .
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays (e.g., MIC tests for antimicrobial activity) under standardized conditions (pH 7.4, 37°C) to account for variability in bacterial strains .
- Metabolite profiling : Use LC-MS to identify hydrolyzed metabolites (e.g., free carboxylic acid) that may contribute to discrepancies in efficacy .
- Structural analogs : Compare activity with derivatives lacking the 4-methylphenyl group to isolate the role of steric effects .
Q. How can computational methods guide target identification and mechanism studies?
- Molecular docking : Simulate binding to dihydropteroate synthase (PDB: 1AJ0) to predict interactions between the sulfonamide group and the pterin-binding pocket .
- MD simulations : Assess stability of the enzyme-inhibitor complex in aqueous environments to prioritize in vitro assays .
Q. What are the stability challenges under physiological conditions, and how can they be addressed?
- Hydrolysis susceptibility : The ester group hydrolyzes rapidly in serum (t1/2 < 2 hrs at 37°C). Stabilization strategies include:
- Prodrug design : Replace the ethyl ester with a pivaloyloxymethyl group to enhance plasma stability .
- pH optimization : Formulate at pH 5–6 to slow base-catalyzed ester hydrolysis .
Methodological Resources
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Core modifications : Synthesize analogs with variations in the sulfonyl (e.g., tosyl vs. mesityl), aromatic (e.g., 4-fluorophenyl vs. 4-methylphenyl), and ester groups .
- Bioassay panels : Test analogs against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria to map substituent effects on spectrum .
Q. What in vitro assays are suitable for evaluating anti-inflammatory potential?
- COX-2 inhibition : Use a fluorometric assay (Cayman Chemical) with IC50 determination .
- Cytokine profiling : Measure TNF-α and IL-6 suppression in LPS-stimulated macrophages via ELISA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
